1,4-Dimethoxy-2,3-dinitrobenzene

Catalog No.
S562681
CAS No.
6945-76-2
M.F
C8H8N2O6
M. Wt
228.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethoxy-2,3-dinitrobenzene

CAS Number

6945-76-2

Product Name

1,4-Dimethoxy-2,3-dinitrobenzene

IUPAC Name

1,4-dimethoxy-2,3-dinitrobenzene

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

InChI

InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3

InChI Key

XOFHMPZPXFUVBV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

3-(4-chlorophenylamino)-6-hydroxy-9-methyl-9H-carbazole-1,4-dione, R2016

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]

Here are some areas of scientific research where DMDNB has been investigated:

  • Organic synthesis: DMDNB can be used as a starting material for the synthesis of other aromatic compounds. For example, it can be used to prepare various dinitroanisoles, which are useful intermediates in the production of dyes and pharmaceuticals [].
  • Analytical chemistry: DMDNB has been used as a chromogenic reagent in analytical chemistry. It reacts with certain functional groups to form colored products, which can be used to identify or quantify the presence of those groups in a sample [].

1,4-Dimethoxy-2,3-dinitrobenzene is an organic compound with the chemical formula C₈H₈N₂O₆. It features two methoxy groups (-OCH₃) and two nitro groups (-NO₂) attached to a benzene ring. This compound is notable for its unique substitution pattern, where the methoxy groups occupy the 1 and 4 positions, while the nitro groups are located at the 2 and 3 positions. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

DMDNB is a hazardous compound and should be handled with appropriate safety precautions. It is:

  • Toxic: Can cause skin, eye, and respiratory irritation upon exposure [].
  • Explosive: The presence of nitro groups makes it potentially explosive under certain conditions [].

  • Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS due to the electron-donating nature of the methoxy groups and the electron-withdrawing properties of the nitro groups. This reaction typically involves the introduction of additional substituents onto the aromatic ring.
  • Nucleophilic Aromatic Substitution (NAS): The nitro groups enhance the susceptibility of the compound to NAS reactions, allowing nucleophiles to replace one of the substituents on the benzene ring.

Common Reagents and Conditions

  • Nitration: Conducted using concentrated nitric acid and sulfuric acid.
  • Halogenation: Utilizes bromine in conjunction with iron(III) bromide or chlorine with aluminum chloride.
  • Sulfonation: Involves sulfur trioxide and sulfuric acid.

Major Products Formed

  • Additional nitro derivatives through nitration.
  • Halogenated derivatives through halogenation.
  • Sulfonated derivatives via sulfonation.
  • Substituted aromatic compounds via NAS.

1,4-Dimethoxy-2,3-dinitrobenzene exhibits various biological activities. It can modulate cellular processes by influencing signaling pathways and gene expression. Research indicates that it may induce oxidative stress in cells, potentially leading to apoptosis or other cellular responses. The compound's interaction with specific biomolecules can result in enzyme inhibition or activation, impacting metabolic functions within cells.

The synthesis of 1,4-Dimethoxy-2,3-dinitrobenzene primarily involves:

  • Nitration of 1,4-Dimethoxybenzene: This process entails treating 1,4-dimethoxybenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields a mixture of dinitro isomers that can be separated using techniques such as column chromatography or recrystallization .
  • Industrial Production: For large-scale production, similar synthetic routes are employed but optimized for efficiency in yield and purity.

1,4-Dimethoxy-2,3-dinitrobenzene finds applications in various fields:

  • Chemical Synthesis: Used as an intermediate in organic synthesis for producing more complex compounds.
  • Research: Investigated for its potential biological effects and mechanisms of action in cellular systems.
  • Dyes and Pigments: May be utilized in the formulation of dyes due to its chromophoric properties.

Studies on 1,4-Dimethoxy-2,3-dinitrobenzene have focused on its interactions with enzymes and receptors. The compound's ability to bind to specific biomolecules suggests potential applications in drug development or as a biochemical probe. Its influence on gene expression through transcription factor interactions represents another area of interest for further research into its biological implications.

Several compounds share structural similarities with 1,4-Dimethoxy-2,3-dinitrobenzene:

Compound NameStructural FeaturesUnique Aspects
1,2-Dimethoxy-4,5-dinitrobenzeneMethoxy groups at positions 1 and 2; nitro groups at 4 and 5Different substitution pattern affecting reactivity
1,3-Dimethoxy-2,4-dinitrobenzeneMethoxy groups at positions 1 and 3; nitro groups at 2 and 4Unique electronic properties due to positioning

Uniqueness

The uniqueness of 1,4-Dimethoxy-2,3-dinitrobenzene lies in its specific substitution pattern. The combination of methoxy and nitro groups at these particular positions provides distinct electronic properties that influence both its reactivity and potential applications compared to other isomers .

XLogP3

1.5

Other CAS

6945-76-2

Wikipedia

1,4-dimethoxy-2,3-dinitrobenzene

Dates

Last modified: 08-15-2023

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